Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside
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Overview
Description
Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is a useful research compound. Its molecular formula is C20H35NO13S and its molecular weight is 529.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
- Efficient Synthesis Techniques : The research by Cai et al. (2009) discusses an efficient, concise synthetic route to various 2-acetamido-2-deoxy-beta-D-hexopyranosides, including methods that could be applied to the synthesis of carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside (Cai, Ling, & Bundle, 2009).
Chemical Characterization
- NMR Characterization : Rabuka and Hindsgaul (2002) provided a detailed characterization of similar compounds through high-resolution NMR spectroscopy. This approach could be critical for understanding the structural details of carbomethoxyethylthioethyl derivatives (Rabuka & Hindsgaul, 2002).
Biological Applications
- Use in Glycomimetics and Lectin Studies : Research by Misawa et al. (2007) involving divalent glycosides related to carbomethoxyethylthioethyl derivatives showed potential for lectin studies and glycomimetics. This suggests potential biological applications for carbomethoxyethylthioethyl derivatives in studying protein-carbohydrate interactions (Misawa et al., 2007).
Potential Therapeutic Applications
- Inhibitory Effects on Glycosaminoglycan Biosynthesis : Berkin, Szarek, and Kisilevsky (2000) explored the effects of similar compounds on glycosaminoglycan biosynthesis, indicating possible therapeutic applications in related medical conditions (Berkin, Szarek, & Kisilevsky, 2000).
Analytical Chemistry
- Fluorous Tag Method in Glycolipid Synthesis : Kasuya et al. (2010) used methods that could be applicable for the synthesis and analysis of carbomethoxyethylthioethyl derivatives in glycolipid synthesis, emphasizing the importance in analytical chemistry (Kasuya, Tojino, Mizuno, & Hatanaka, 2010).
Mechanism of Action
Target of Action
The primary target of Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is the pro-inflammatory cytokines in human bronchial epithelial cell lines . These cytokines play a crucial role in the immune response and inflammation, and their inhibition can be beneficial in treating inflammatory conditions .
Mode of Action
This compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines . This results in a decrease in inflammation and can be helpful in treating inflammatory conditions .
Biochemical Pathways
The compound is involved in various biological processes related to cell adhesion and signaling . By inhibiting pro-inflammatory cytokines, it can affect the biochemical pathways related to inflammation and immune response .
Pharmacokinetics
The compound can be analyzed using high-performance liquid chromatography (hplc), which separates molecules based on their chemical properties
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of pro-inflammatory cytokines in human bronchial epithelial cell lines . This can result in a decrease in inflammation, which may be beneficial in treating inflammatory conditions .
Properties
IUPAC Name |
methyl 3-[2-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethylsulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13S/c1-9(24)21-13-15(27)18(34-20-17(29)16(28)14(26)10(7-22)32-20)11(8-23)33-19(13)31-4-6-35-5-3-12(25)30-2/h10-11,13-20,22-23,26-29H,3-8H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTZBTNFTFOSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCSCCC(=O)OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407769 |
Source
|
Record name | AC1NNL9N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87019-31-6 |
Source
|
Record name | AC1NNL9N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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